molecular formula C18H17FN2O3S B2407266 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine CAS No. 855714-70-4

4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine

Cat. No.: B2407266
CAS No.: 855714-70-4
M. Wt: 360.4
InChI Key: ZISBQWBKNYAJGD-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is a complex organic compound characterized by its unique molecular structure. This compound features a sulfonyl group attached to a fluorophenyl ring, a dimethylamino group, and an oxazol ring with an o-tolyl substituent. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride. This intermediate is then reacted with o-tolylamine under controlled conditions to form the oxazol ring. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the oxazol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted oxazoles or other derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-((4-fluorophenyl)sulfonyl)morpholine: Similar structure but with a morpholine group instead of the oxazol ring.

  • 4-((4-fluorophenyl)sulfonyl)aniline: Similar sulfonyl group but with an aniline group instead of the oxazol ring.

Uniqueness: 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is unique due to its combination of the sulfonyl group, fluorophenyl ring, and oxazol ring with a dimethylamino group. This combination provides distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-12-6-4-5-7-15(12)16-20-17(18(24-16)21(2)3)25(22,23)14-10-8-13(19)9-11-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBQWBKNYAJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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